![molecular formula C18H10N2O2 B14512562 2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione CAS No. 62567-17-3](/img/structure/B14512562.png)
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione is a heterocyclic compound that features a pyridine ring attached to an imino group, which is further connected to a phenalene-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid to yield an ester intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution leads to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Trimethylsilyl cyanide and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.
科学的研究の応用
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential anti-fibrotic and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in inflammation and fibrosis .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a phenalene-dione.
2-(Pyridin-2-yl)perimidine: Contains a perimidine moiety, which affects its chemical reactivity and biological activity.
Uniqueness
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione is unique due to its phenalene-dione structure, which imparts distinct electronic properties and potential for diverse chemical modifications. This makes it a valuable compound for developing new materials and pharmaceuticals.
特性
CAS番号 |
62567-17-3 |
|---|---|
分子式 |
C18H10N2O2 |
分子量 |
286.3 g/mol |
IUPAC名 |
2-pyridin-2-yliminophenalene-1,3-dione |
InChI |
InChI=1S/C18H10N2O2/c21-17-12-7-3-5-11-6-4-8-13(15(11)12)18(22)16(17)20-14-9-1-2-10-19-14/h1-10H |
InChIキー |
CPZZAPZVBDZZKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N=C2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


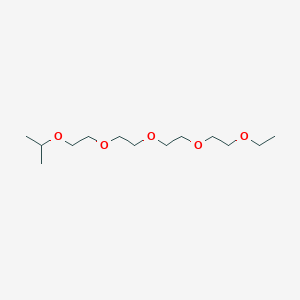

![2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512496.png)
![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)

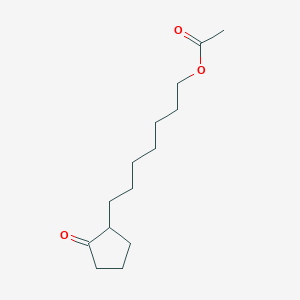
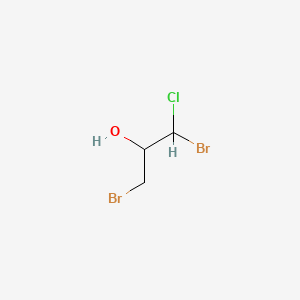
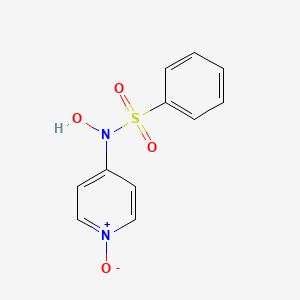
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
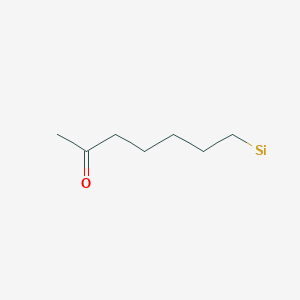
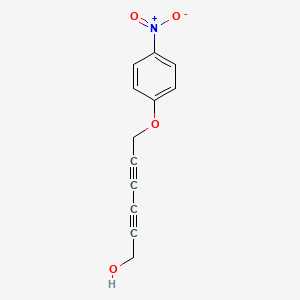
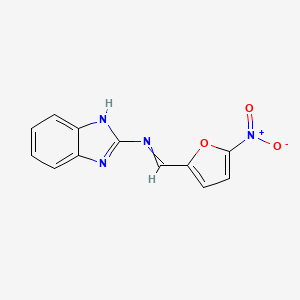
![[Ethyl(methyl)amino]acetonitrile](/img/structure/B14512536.png)

